molecular formula C23H21N3O2S2 B2944268 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1252903-44-8

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2944268
CAS No.: 1252903-44-8
M. Wt: 435.56
InChI Key: YQXGNKLNDVAQAW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a benzyl group at position 3, a sulfanyl (-S-) bridge at position 2, and an acetamide side chain terminating in a 2,3-dimethylphenyl substituent. The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . Analogous compounds, such as those with 3,4-dimethoxyphenyl or benzyl-methoxy substituents, have been synthesized via nucleophilic substitution reactions involving chloroacetanilides .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-15-7-6-10-18(16(15)2)24-20(27)14-30-23-25-19-11-12-29-21(19)22(28)26(23)13-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXGNKLNDVAQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzylating agent reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated via a thiolation reaction, often using thiol reagents under basic conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2,3-dimethylphenylacetic acid or its derivatives to form the desired acetamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and molecular targets, such as enzymes or receptors.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name/Structure Substituent Molecular Formula Molecular Weight Key Features
Target Compound: N-(2,3-dimethylphenyl) derivative 2,3-dimethylphenyl C23H21N3O2S2 ~437.5* Lipophilic substituent; steric hindrance from methyl groups
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide 3,4-dimethoxyphenyl C23H21N3O4S2 467.6 Polar methoxy groups may enhance solubility but reduce membrane permeability
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide (2,3-dimethoxyphenyl)methyl C24H23N3O4S2 481.6 Methylene spacer increases flexibility; methoxy groups add polarity
N-Phenyl-2-(tetrahydrobenzothieno-triazolopyrimidin-3-ylsulfanyl)acetamide Phenyl C18H16N4OS2 368.5 Smaller core structure; lacks benzyl and dimethyl groups

*Calculated based on analog data .

Substituent Effects

  • Lipophilicity vs. Polarity: The target compound’s 2,3-dimethylphenyl group is more lipophilic than the 3,4-dimethoxyphenyl analog , which may favor membrane penetration but reduce aqueous solubility.
  • Synthetic Accessibility : All analogs derive from similar nucleophilic substitution strategies, but the target compound’s methyl-substituted aniline may require tailored diazonium salt coupling, as demonstrated in ’s procedures .

Research Findings and Implications

  • Synthetic Trends : The target compound and its analogs are synthesized via modular approaches, enabling rapid diversification of the arylacetamide moiety . For example, highlights the use of K2CO3 in acetone for coupling reactions, a method applicable to the target compound’s synthesis .
  • Physicochemical Predictions : Molecular weight differences (e.g., 437.5 vs. 481.6 ) suggest variations in pharmacokinetic profiles. The dimethoxy analogs’ higher oxygen content may improve solubility but require formulation optimization for bioavailability.
  • Unresolved Questions: No biological data are available in the provided evidence, necessitating further studies to correlate structural features with activity. For instance, the benzyl group in the thienopyrimidinone core could modulate interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidin-4(3H)-one class. Its unique structure incorporates a thieno ring fused with a pyrimidine moiety, characterized by the presence of a sulfanyl group and an acetamide substituent. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The molecular formula for this compound is C22H22N2O2SC_{22}H_{22}N_2O_2S, with a molecular weight of approximately 378.55 g/mol. The structure includes functional groups that are crucial for its biological activity.

Biological Activity

Research indicates that compounds similar to This compound exhibit significant anticancer and antimicrobial properties . Below are detailed findings on its biological activities:

Anticancer Activity

  • Mechanism of Action : Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These targets are critical in DNA synthesis and repair mechanisms.
  • Case Studies :
    • A study demonstrated that thieno[3,2-d]pyrimidine derivatives effectively reduced the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's structural characteristics enhance its interaction with cellular targets compared to other derivatives.
    • Another study focused on the synthesis and evaluation of similar compounds, highlighting their ability to inhibit tumor growth in xenograft models .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has exhibited antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
  • Research Findings :
    • In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfanyl group is believed to enhance membrane permeability, allowing better access to intracellular targets .
    • A comparative analysis indicated that derivatives with similar structures had varying degrees of antimicrobial activity based on their substituents, suggesting a structure-activity relationship that could guide future drug design efforts .

Structure-Activity Relationship (SAR)

The unique combination of structural features in This compound enhances its biological activity compared to other thieno[3,2-d]pyrimidine derivatives. Key aspects include:

  • The presence of the sulfanyl group which may facilitate interactions with biological macromolecules.
  • The dimethylphenyl acetamide moiety contributes to hydrophobic interactions that can enhance binding affinity to target sites.
Compound NameStructure FeaturesBiological Activity
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneContains benzimidazole moietyAntimicrobial
4-Oxo-thieno[3,2-d]pyrimidin derivativesLacks sulfanyl groupAnticancer
N-(aryl)acetamidesSimple aromatic substitutionsVaries widely; some exhibit anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this thieno[3,2-d]pyrimidinone-based acetamide, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of thiophene derivatives with urea or thiourea under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution at the 2-position of the pyrimidinone using thiols in basic media (e.g., K₂CO₃/DMF) .
  • Step 3 : Acetamide coupling via a carbodiimide-mediated reaction (e.g., EDCI/HOBt) between the sulfanyl intermediate and 2,3-dimethylphenylamine .
  • Critical Factors : Temperature control during cyclization (120–140°C), stoichiometric excess of thiol reagents (1.5–2.0 eq), and inert atmosphere for amide bond formation to prevent hydrolysis.

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for confirming bond lengths, angles, and stereochemistry (e.g., dihedral angles between aromatic rings reported in similar acetamide derivatives ).
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Assign peaks for the benzyl, thienopyrimidinone, and acetamide moieties (e.g., δ 7.2–7.5 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
  • FTIR : Confirm S-H bond absence post-substitution (2500–2600 cm⁻¹) and presence of C=O stretches (1650–1750 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer :

  • In vitro assays :
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Solubility assessment : Use shake-flask method in PBS (pH 7.4) or DMSO to guide dosing in cellular assays .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields during sulfanyl group incorporation, be systematically addressed?

  • Methodological Answer :

  • Reagent optimization : Replace traditional thiols with disulfide precursors (e.g., di(pyridin-2-yl) disulfide) to enhance nucleophilicity .
  • Solvent screening : Test polar aprotic solvents (e.g., DMSO, NMP) to stabilize transition states .
  • Catalysis : Employ Cu(I) or Pd(II) catalysts to accelerate substitution kinetics .
  • Yield data example :
ConditionYield (%)
K₂CO₃/DMF45–50
CuI/DMSO65–70
Disulfide/DMAP75–80

Q. How do structural modifications (e.g., substituents on the benzyl or acetamide groups) influence bioactivity, and what computational tools support SAR analysis?

  • Methodological Answer :

  • SAR strategies :
  • Benzyl substitution : Replace with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance target binding via hydrophobic interactions .
  • Acetamide tuning : Introduce methyl/methoxy groups on the phenyl ring to modulate logP and solubility .
  • Computational tools :
  • Docking studies (AutoDock Vina) : Predict binding poses with kinase ATP-binding pockets.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardization : Use identical cell lines (ATCC-verified), passage numbers, and assay protocols (e.g., PrestoBlue vs. MTT) .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify inter-experimental variability .

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